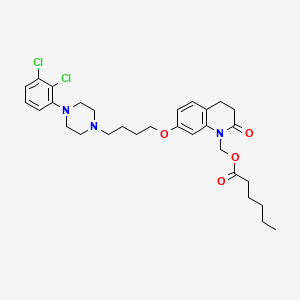
Asphalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asphalt is a black or brown petroleum-like material that varies in consistency from a viscous liquid to a glassy solid . It is obtained either as a residue from the distillation of petroleum or from natural deposits . Asphalt consists of compounds of hydrogen and carbon with minor proportions of nitrogen, sulfur, and oxygen . It is primarily used for constructing and maintaining roads, parking areas, railway tracks, ports, airport runways, bicycle lanes, sidewalks, and also play- and sport areas .
Synthesis Analysis
Asphalt concrete microstructure generation for numerical analysis purposes is based on the Voronoi tessellation concept with necessary extensions that allow for the reliable generation of the aggregate particles of the given size distribution . The synthetic microstructure generation allows for faster numerical modeling of the novel materials .
Molecular Structure Analysis
Asphalt binder is a complex compound comprising a diverse and intricate range of hydrocarbons which makes it difficult to accurately ascertain its chemical structure . An unaged asphalt binder was separated into four fractions based on their polarities, referred to as saturates, aromatics, resins, and asphaltenes (SARA fractionation) . The parameters relating to the average molecular structure were calculated to construct an average molecular structure using an improved Brown-Ladner method .
Chemical Reactions Analysis
Asphalt mishaps are responsible for incidents such as explosions and fires . Additionally, asphalt fume inhalation can also lead to short and long-term health issues . The changes of functional groups and molecular weight of modified asphalt before and after modification were analyzed by Fourier Transform Infrared Spectroscopy (FT-IR), and the physical and chemical reactions between asphalt and modifier in the process of modification were studied .
Physical And Chemical Properties Analysis
Asphalt is a very complex chemical compound . It is complex because of its highly variable chemical constituents that change with source, process of extraction, temperature, ambient environment, and elapsed time . To better understand asphalt binder’s behavior, a significant number of chemistry-based researches have been conducted .
Applications De Recherche Scientifique
1. Porous Asphalt Pavement in Stormwater Treatment
Porous asphalt pavement has been recognized for its efficiency in stormwater treatment compared to conventional pavements. It enhances water quality and runoff management while reducing the need for traditional stormwater management structures (Ahmad et al., 2017).
2. Stone Mastic Asphalt Design
Stone mastic asphalt, a novel technology in asphalt mixture preparation, employs the rotation-compaction method for designing mixtures, providing a reference for in-depth research in this area (Wen, 2009).
3. Fiber-Reinforced Asphalt Mixture
Fiber-reinforced asphalt mixtures improve engineering properties of asphalt, such as high-temperature stability, low-temperature crack resistance, and water susceptibility. Basalt fiber, in particular, has been identified as the most favorable fiber type (Guo et al., 2020).
4. Asphalt Concrete Reinforced with Basalt Fiber
Incorporating basalt fiber in asphalt concrete enhances its mechanical characteristics, such as tensile strength and fatigue resistance, thereby improving the durability and resistance to shape change of pavement structures (Onyshchenko et al., 2021).
5. Utilization of Reclaimed Asphalt in Recycled Pavements
Reclaimed asphalt pavement (RAP) is used to create new road surface layers, reducing construction costs and promoting ecological sustainability. The incorporation of RAP in mixtures impacts physical, mechanical, and rheological properties of the recycled base layer (Skotnicki & Kuzniewski, 2021).
6. Energy Harvesting with Piezoelectric Generators in Asphalt
Embedding piezoelectric generators in asphalt for energy harvesting, especially in high-traffic areas like 'Attiki Odos' Highway, presents a significant potential for sustainable energy generation (Kokkinopoulos et al., 2014).
7. Waste Material Utilization in Asphalt
Using waste materials, such as Polyethylene Terephthalate (PET), in asphalt mixtures enhances properties of the mixture and promotes the reuse of waste in a more environmentally friendly and economical way (Ahmadinia et al., 2012).
8. Recycled Concrete Aggregate in Asphalt Mixtures
Recycled concrete aggregate (RCA) in asphalt mixtures shows potential in being used effectively without significantly influencing permanent deformation and stiffness modulus, offering a sustainable alternative to natural aggregates (Radević et al., 2017).
9. Performance Grades of High Modulus Asphalt
The classification of high modulus asphalt into performance grades helps in evaluating its performance in road quality, especially in regions with high traffic volume and axle load (Zhou et al., 2022).
10. Permeable Pavement Systems
Permeable pavement systems, serving as a stormwater management practice, require further research to optimize their environmental, hydraulic, and structural performances and to improve their uptake (Kuruppu et al., 2019).
Mécanisme D'action
Asphalt is a mixture of aggregates, binder, and filler, used for constructing and maintaining various infrastructures . Aggregates used for asphalt mixtures could be crushed rock, sand, gravel, or slags . In order to bind the aggregates into a cohesive mixture, a binder is used . Most commonly, bitumen is used as a binder .
Safety and Hazards
Orientations Futures
The future of asphalt production looks bright, with new innovations and technologies poised to make a big impact on the industry . From the use of recycled materials and warm-mix asphalt to digital tools and autonomous systems, there are many opportunities for companies to improve their operations and reduce their environmental impact .
Propriétés
Numéro CAS |
8052-42-4 |
|---|---|
Nom du produit |
Asphalt |
Nom IUPAC |
none |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Asphalt; Bitumen; Asphalt fumes; Dacholeum; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)
![(2S,4R)-N-((S)-3-(4-((4-(((1r,3r)-3-(3-Chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)ethynyl)-[1,4'-bipiperidin]-1'-yl)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)-1-((S)-2-(1-fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B605567.png)




![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)

![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)
![4-[[[1-(2-Fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride](/img/structure/B605585.png)
![4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B605587.png)